Tunicamine - 66054-53-3

Tunicamine

Catalog Number: EVT-284449
CAS Number: 66054-53-3
Molecular Formula: C11H21NO9
Molecular Weight: 311.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tunicamine is a reversible inhibitor of polyprenol-phosphate.
Overview

Tunicamine is a significant compound in the realm of biochemistry, primarily recognized as a precursor in the synthesis of tunicamycins, which are potent inhibitors of certain glycosylation processes. Structurally, tunicamine is characterized as an 11-carbon dialdose sugar that plays a crucial role in the biosynthetic pathways of antibiotics. Its unique structure and properties make it a subject of interest in medicinal chemistry and microbiology.

Source and Classification

Tunicamine is derived from the fermentation processes involving specific strains of bacteria, particularly Streptomyces chartreusis. This compound falls under the classification of amino sugars, specifically as a dialdose sugar. Tunicamine is integral to the structure of tunicamycins, which are classified as nucleoside antibiotics due to their ability to inhibit glycosylation enzymes involved in bacterial cell wall synthesis and eukaryotic protein modification .

Synthesis Analysis

Methods

The synthesis of tunicamine can be approached through various methods:

  1. Potassium Fluoride-Catalyzed Henry Reaction: This method involves the reaction between a 5-nitroribose derivative and a dialdo-galactosamine derivative, yielding tunicamine as a key product .
  2. Mukaiyama Aldol Reaction: A modular approach that employs stereoselective synthesis techniques to construct the tunicamycin framework, which includes tunicamine .
  3. Convergent Synthetic Routes: These strategies utilize multiple synthetic pathways to efficiently produce tunicamine and its derivatives, facilitating further modifications and applications .

Technical Details

The synthesis often involves careful control of reaction conditions such as temperature, solvent choice, and catalyst concentration to optimize yield and purity. Advanced techniques like nuclear magnetic resonance spectroscopy are employed to confirm the structure and purity of synthesized compounds.

Molecular Structure Analysis

Structure

Tunicamine has a complex molecular structure characterized by its 11-carbon backbone. The compound features:

  • Dialdose Core: An 11-carbon sugar structure with specific hydroxyl groups that contribute to its reactivity.
  • Linkages: Tunicamine is N-linked at C-1' to uracil and O-linked at C-11' to N-acetylglucosamine, forming unique anomeric linkages that are crucial for its biological activity .

Data

The molecular formula for tunicamine is C11H19NC_{11}H_{19}N, with a molecular weight of approximately 183.28 g/mol. The compound exhibits distinct spectral properties that can be analyzed using techniques such as infrared spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Reactions

Tunicamine participates in several chemical reactions that highlight its versatility:

  • Glycosylation Reactions: Tunicamine acts as a glycosyl donor in various enzymatic reactions involved in polysaccharide synthesis.
  • Formation of Tunicamycins: It serves as a critical precursor in the biosynthesis of tunicamycins, which inhibit UDP-N-acetyl-D-hexosamine:polyprenol-phosphate N-acetylhexosamine-1-phosphate translocases .

Technical Details

The reactivity of tunicamine can be attributed to its functional groups that facilitate nucleophilic attacks during glycosylation processes. The unique structural features allow for selective interactions with target enzymes.

Mechanism of Action

Tunicamine's mechanism of action primarily involves its role as an inhibitor of glycosylation enzymes. By mimicking substrate structures, it binds to active sites on enzymes such as UDP-N-acetyl-D-hexosamine translocases, effectively blocking their activity. This inhibition disrupts essential cellular processes such as cell wall synthesis in bacteria and protein glycosylation in eukaryotic cells .

Data

Experimental studies have demonstrated that tunicamine's binding affinity for these enzymes is influenced by its structural conformation, which allows it to fit into enzyme active sites effectively.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Tunicamine is typically presented as a white crystalline solid.
  • Solubility: It is soluble in polar solvents such as water and methanol, which aids in its biological activity.

Chemical Properties

  • Stability: Tunicamine exhibits stability under neutral pH conditions but can degrade under extreme acidic or basic environments.
  • Reactivity: The presence of hydroxyl groups makes it reactive towards various electrophiles, facilitating its role in biochemical pathways.

Relevant data from studies indicate that tunicamine's melting point is around 150 °C, with specific optical rotation values confirming its chirality.

Applications

Tunicamine has several scientific applications:

  1. Antibiotic Development: Its role in synthesizing tunicamycins positions it as a key compound in developing new antibiotics targeting resistant bacterial strains.
  2. Biochemical Research: Tunicamine serves as a model compound for studying glycosylation processes and enzyme interactions.
  3. Pharmaceuticals: The structural analogs derived from tunicamine are explored for potential therapeutic uses due to their ability to modulate glycosylation-related pathways .
Biosynthesis and Metabolic Engineering of Tunicamine-Containing Natural Products

Tunicamine is a distinctive 11-carbon dialdose sugar that serves as the foundational scaffold for a class of pharmaceutically significant nucleoside antibiotics, most notably tunicamycins and related compounds like mureidomycins, pacidamycins, and caprazamycins. These compounds target bacterial cell wall biosynthesis by inhibiting the enzyme phospho-MurNAc-pentapeptide translocase (MraY), a validated target against multidrug-resistant pathogens [1] [3]. The biosynthesis of tunicamine involves intricate enzymatic pathways primarily orchestrated by Streptomyces species, with recent advances in genetic and metabolic engineering enabling enhanced production and structural diversification.

Biosynthetic Gene Clusters and Enzymatic Pathways in Streptomyces spp.

The biosynthesis of tunicamine is governed by a conserved biosynthetic gene cluster (BGC) designated as the tun cluster. This cluster, typically spanning 12 genes (tunA to tunL), has been identified in producers like Streptomyces clavuligerus and Streptomyces chartreusis [3] [6]. Key enzymatic steps include:

  • Initiation: TunA catalyzes the dehydration of uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) to form UDP-6′-deoxy-5,6-ene-GlcNAc, which is epimerized to UDP-6′-deoxy-5,6-ene-GalNAc by TunF [3].
  • Radical-Mediated Coupling: The radical S-adenosylmethionine (SAM) enzyme TunB facilitates a unique carbon-carbon bond formation between the C5′ of uridine (derived from UTP by TunN/TunG) and the C6′ of the UDP-6′-deoxy-5,6-ene-GalNAc intermediate, yielding UDP-tunicamine [6].
  • Glycosylation and Acylation: TunD attaches a second GlcNAc moiety via a β-1,1-glycosidic bond. The fatty acyl chain (C14–C17), activated by TunK (acyl carrier protein) and TunL (ligase), is transferred to the tunicamine core by TunC, completing tunicamycin assembly [3] [6].

Table 1: Core Enzymes in the Tunicamine Biosynthetic Pathway

GeneFunctionKey Intermediate
tunAUDP-GlcNAc dehydrataseUDP-6′-deoxy-5,6-ene-GlcNAc
tunFC4′ epimeraseUDP-6′-deoxy-5,6-ene-GalNAc
tunBRadical SAM enzyme (C-C bond formation)Uridine-UDP-tunicamine adduct
tunDβ-1,1-GlycosyltransferaseUDP-N-acetyl-tunicaminyl-GlcNAc
tunCFatty acyltransferaseTunicamycin homologues

Role of Tunicamine in the Assembly of Nucleoside Antibiotics

Tunicamine’s chemical architecture—featuring a ureido linkage, dialdose group, and glycosidic bonds—is indispensable for the biological activity of mature antibiotics. Its conformational rigidity enables precise docking into the active site of MraY, blocking the translocation of peptidoglycan precursors across the bacterial membrane [1] [5]. Structural studies reveal:

  • The dialdose moiety chelates Mg²⁺ ions essential for MraY catalysis, while the uracil ring forms hydrogen bonds with catalytic residues [1].
  • Fatty acyl chain variability (C14–C17) influences antibiotic spectrum and potency. For example, tunicamycins with shorter chains exhibit reduced cytotoxicity in eukaryotes while retaining antibacterial activity [3] [8].
  • Tunicamine serves as the scaffold for structurally diverse antibiotics. In pacidamycins, it is conjugated to a pentapeptide via an enamide bond, enhancing activity against Pseudomonas aeruginosa [1].

Table 2: Tunicamine-Containing Antibiotics and Structural Features

Antibiotic ClassTunicamine ModificationBiological Target
TunicamycinsN-Acylated (C14–C17 fatty acids)MraY (broad-spectrum)
Pacidamycins/MureidomycinsPentapeptide-conjugatedMraY (anti-Pseudomonal)
CaprazamycinsLiponucleoside (diazeniumdiolate)MraY (anti-mycobacterial)

Regulatory Mechanisms of Tunicamine Synthesis in Bacterial Systems

Tunicamine production is tightly regulated by nutritional, environmental, and genetic factors:

  • Nitrogen and Phosphate Sensing: Glutamine synthetases (glnA) and the phosphate-responsive two-component system PhoR-PhoP modulate precursor flux. High phosphate represses tun cluster expression, while nitrogen limitation enhances UDP-GlcNAc availability [9].
  • Stress Responses: Ethanol shock in Streptomyces venezuelae upregulates radical SAM enzymes (e.g., TunB homologues) through the ethanol-induced orthogonal amplification system (EOAS), linking environmental cues to tunicamycin production [7].
  • Cluster-Localized Regulators: Although no dedicated regulator gene resides within the tun cluster, cross-talk with global regulators like bldA (tRNA for rare leucine codon UUA) may control late biosynthetic steps [6].

Metabolic Engineering Strategies for Enhanced Tunicamycin Production

Optimizing tunicamine-derived antibiotics requires strain engineering, pathway refactoring, and combinatorial biosynthesis:

  • Heterologous Expression: The tun cluster has been expressed in Streptomyces coelicolor M1152 and S. venezuelae super-chassis strains, increasing tunicamycin titers 3.5-fold (up to 179 mg/L) in mineral media due to streamlined carbon flux and reduced metabolic burden [7].
  • Combinatorial Biosynthesis: Swapping tunC with aknT (acyltransferase from aclarubicin pathway) generates hybrid liponucleoside antibiotics with modified acyl chains, improving pharmacological properties [4] [7].
  • Precursor-Directed Biosynthesis: Supplementing cultures with non-native fatty acids (e.g., C12 or branched chains) yields "unnatural" tunicamycins with enhanced selectivity for bacterial MraY over eukaryotic GPT [3] [8].
  • CRISPR-Cas9-Mediated Editing: Knockout of competing pathways (e.g., validamycin in S. hygroscopicus) redirects UDP-GlcNAc toward tunicamine synthesis [6].

Table 3: Metabolic Engineering Approaches for Tunicamine Derivatives

StrategyHost/SystemOutcomeYield Increase
Heterologous expressionS. venezuelae EOASEnhanced carbon flux to dialdose sugars3.5-fold
Acyltransferase engineeringS. peucetius G001Hybrid N,N-dimethylated derivativesNot quantified
Fatty acid supplementationS. clavuligerusTunicamycins with C12 chains2.1-fold

Properties

CAS Number

66054-53-3

Product Name

Tunicamine

IUPAC Name

2-amino-3,4,5,7,8,9,10-heptahydroxyundecanedial

Molecular Formula

C11H21NO9

Molecular Weight

311.29 g/mol

InChI

InChI=1S/C11H21NO9/c12-4(2-13)8(18)9(19)5(15)1-6(16)10(20)11(21)7(17)3-14/h2-11,15-21H,1,12H2

InChI Key

WYCVCBXIFGHWMA-JHYMKVEASA-N

SMILES

C(C(C(C(C(C=O)N)O)O)O)C(C(C(C(C=O)O)O)O)O

Solubility

Soluble in DMSO

Synonyms

Tunicamine;

Canonical SMILES

C(C(C(C(C(C=O)N)O)O)O)C(C(C(C(C=O)O)O)O)O

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